molecular formula C20H16N4O3 B3909114 3-methyl-2-(4-methylphenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7-ol

3-methyl-2-(4-methylphenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No. B3909114
M. Wt: 360.4 g/mol
InChI Key: KEPXLGJCGUEKRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-2-(4-methylphenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound has been studied for its various biochemical and physiological effects, as well as its mechanism of action and synthesis methods. In

Mechanism of Action

The mechanism of action of 3-methyl-2-(4-methylphenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7-ol is not fully understood, but studies have suggested that it may work by inhibiting certain enzymes or signaling pathways in the body. It has been shown to inhibit the activity of certain kinases, which are involved in various cellular processes such as cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-2-(4-methylphenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7-ol has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce cell death in vitro. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-2-(4-methylphenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7-ol in lab experiments is its potential as a therapeutic agent for various diseases. Its anti-cancer and neuroprotective properties make it a promising candidate for further study. However, one limitation is its potential toxicity and side effects, which need to be further studied and understood before it can be used in clinical settings.

Future Directions

There are several future directions for the study of 3-methyl-2-(4-methylphenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7-ol. One direction is to further study its mechanism of action and how it interacts with various enzymes and signaling pathways in the body. Another direction is to study its potential as a therapeutic agent for other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to understand its potential toxicity and side effects, as well as its pharmacokinetics and pharmacodynamics in vivo.

Scientific Research Applications

3-methyl-2-(4-methylphenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7-ol has been studied for its potential applications in scientific research. One such application is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.

properties

IUPAC Name

3-methyl-2-(4-methylphenyl)-5-(4-nitrophenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c1-12-3-5-15(6-4-12)19-13(2)20-21-17(11-18(25)23(20)22-19)14-7-9-16(10-8-14)24(26)27/h3-11,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPXLGJCGUEKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=NC(=CC(=O)N3N2)C4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-2-(4-methylphenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7-ol
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3-methyl-2-(4-methylphenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 3
3-methyl-2-(4-methylphenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 4
3-methyl-2-(4-methylphenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 5
3-methyl-2-(4-methylphenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 6
3-methyl-2-(4-methylphenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7-ol

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